molecular formula C12H14N2O B1423954 6-(Tetrahydro-pyran-4-YL)-1H-indazole CAS No. 885272-18-4

6-(Tetrahydro-pyran-4-YL)-1H-indazole

Cat. No.: B1423954
CAS No.: 885272-18-4
M. Wt: 202.25 g/mol
InChI Key: NTJPVVKEZMOHNU-UHFFFAOYSA-N
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Description

6-(Tetrahydro-pyran-4-YL)-1H-indazole is a chemical compound that features a tetrahydropyran ring attached to an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tetrahydro-pyran-4-YL)-1H-indazole typically involves the following steps:

  • Formation of Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

  • Attachment to Indazole: The tetrahydropyran ring is then attached to the indazole core through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(Tetrahydro-pyran-4-YL)-1H-indazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents onto the tetrahydropyran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and halides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 6-(Tetrahydro-pyran-4-YL)-1H-indazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of various chemical products. Its versatility and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which 6-(Tetrahydro-pyran-4-YL)-1H-indazole exerts its effects depends on its specific derivatives and applications. Generally, the compound may interact with molecular targets through binding to enzymes or receptors, leading to biological or chemical changes.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes, leading to downstream effects.

  • Receptors: Binding to receptors can trigger signaling pathways that result in physiological responses.

Comparison with Similar Compounds

  • 4-(Aminomethyl)tetrahydropyran

  • Tetrahydropyran-4-yl-carboxylic acid

  • Tetrahydropyran-4-yl-methanol

Uniqueness: 6-(Tetrahydro-pyran-4-YL)-1H-indazole stands out due to its indazole moiety, which is not present in the other listed compounds. This structural difference can lead to unique chemical and biological properties.

Properties

IUPAC Name

6-(oxan-4-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-11-8-13-14-12(11)7-10(1)9-3-5-15-6-4-9/h1-2,7-9H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJPVVKEZMOHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696236
Record name 6-(Oxan-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-18-4
Record name 6-(Oxan-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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